Glu-glu

Descripción general

Descripción

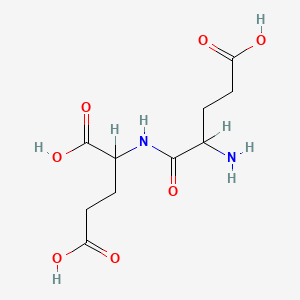

Glu-glu, also known as γ-glutamyl-glutamate, is a dipeptide composed of two glutamic acid molecules linked by a γ-peptide bond. This compound is significant in various biological processes and is a key intermediate in the metabolism of glutathione, an important antioxidant in the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of γ-glutamyl-glutamate typically involves the condensation of glutamic acid molecules. One common method is the use of glutamine synthetase, which catalyzes the formation of γ-glutamyl-glutamate from glutamic acid and ammonia under ATP-dependent conditions . Another approach involves chemical synthesis using protecting groups to ensure the selective formation of the γ-peptide bond .

Industrial Production Methods

Industrial production of γ-glutamyl-glutamate often employs fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzyme glutamine synthetase, facilitating the efficient synthesis of γ-glutamyl-glutamate from readily available substrates .

Análisis De Reacciones Químicas

Types of Reactions

γ-Glutamyl-glutamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyroglutamate, a cyclic derivative.

Reduction: Reduction reactions can convert it back to its constituent amino acids.

Substitution: It can participate in substitution reactions where the γ-glutamyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and anhydrides facilitate substitution reactions.

Major Products Formed

Pyroglutamate: Formed through oxidation.

Glutamic Acid: Produced via reduction.

γ-Glutamyl Derivatives: Result from substitution reactions.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms

Glu-Glu participates in numerous biochemical reactions and cellular processes. It is involved in the γ-glutamyl cycle, which is crucial for amino acid transport and metabolism. Additionally, this compound can be converted into α-ketoglutarate through the action of enzymes such as glutamate dehydrogenase, playing a vital role in the tricarboxylic acid cycle (TCA cycle) .

Chemistry

- Peptide Synthesis : this compound serves as a building block for synthesizing more complex peptides and proteins. It is used to study peptide bond formation and stability .

Biology

- Neuroscience : this compound plays a critical role in neurotransmission. It influences neuronal firing and is significant in understanding neurological disorders .

- Metabolic Studies : The ratio of glutamine to glutamate (Gln/Glu) has been associated with metabolic conditions like diabetes and obesity, indicating the importance of this compound in metabolic health .

Medicine

- Therapeutic Applications : Research indicates that this compound may enhance antioxidant capacity in cells, potentially benefiting conditions related to oxidative stress such as neurodegenerative diseases .

- Diabetes Research : The Gln/Glu ratio has been identified as a protective factor against type 2 diabetes and its complications, highlighting its clinical relevance .

Industry

- Food Industry : this compound is utilized as a flavor enhancer due to its ability to enhance umami taste, making it valuable in food production .

- Nutritional Supplements : It is incorporated into dietary supplements aimed at improving muscle recovery and overall health for athletes .

Table 1: Applications of this compound Across Various Fields

| Field | Application | Description |

|---|---|---|

| Chemistry | Peptide Synthesis | Building block for complex peptides; studies on peptide bond stability |

| Biology | Neuroscience | Influences neurotransmission; critical for understanding neurological disorders |

| Medicine | Therapeutic Applications | Enhances antioxidant capacity; potential treatment for neurodegenerative diseases |

| Industry | Food Industry | Flavor enhancer; enhances umami taste |

| Nutritional Supplements | Improves muscle recovery; supports overall health |

Case Study 1: Role of Gln/Glu Ratio in Diabetes

A study investigated the relationship between the Gln/Glu ratio and type 2 diabetes. Findings revealed that a lower Gln/Glu ratio was associated with higher risks of diabetes and its complications. Logistic regression analyses indicated that this ratio could serve as an effective predictor for diabetes risk .

Case Study 2: Neurotransmission and this compound

Research on the effects of this compound on neuronal activity demonstrated that it significantly influences neurotransmitter release and neuronal excitability. This study provided insights into potential therapeutic targets for treating neurodegenerative diseases by modulating glutamate levels .

Mecanismo De Acción

γ-Glutamyl-glutamate exerts its effects primarily through its role in the γ-glutamyl cycle. It acts as a substrate for γ-glutamyl transpeptidase, an enzyme that transfers the γ-glutamyl group to other amino acids, facilitating their transport across cell membranes. This process is essential for maintaining cellular amino acid levels and overall metabolic balance .

Comparación Con Compuestos Similares

Similar Compounds

Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine. It shares the γ-glutamyl bond but has additional functional groups that enhance its antioxidant properties.

γ-Glutamylcysteine: A dipeptide similar to γ-glutamyl-glutamate but with cysteine instead of a second glutamic acid.

Uniqueness

γ-Glutamyl-glutamate is unique due to its specific role in the γ-glutamyl cycle and its involvement in glutathione synthesis. Unlike other similar compounds, it serves as a direct intermediate in these critical biochemical pathways, highlighting its importance in cellular metabolism and antioxidant defense .

Actividad Biológica

Glu-glu, commonly referred to as glutamate, is a significant amino acid that plays critical roles in various biological processes across different organisms. This article explores the biological activity of glutamate, focusing on its signaling roles, metabolic pathways, and implications in health and disease.

Overview of Glutamate

Glutamate is a non-essential amino acid that serves primarily as a neurotransmitter in the central nervous system of mammals. It is involved in cognitive functions such as learning and memory. In plants, glutamate acts as a signaling molecule that regulates growth and responses to environmental stresses.

Signaling Role in Plants

Recent studies have highlighted the multifaceted role of glutamate in plant biology:

- Seed Germination : Glutamate facilitates the germination process by influencing hormone signaling pathways.

- Root Architecture : It plays a crucial role in root development, enhancing nutrient uptake and stability.

- Pollen Germination : Glutamate is essential for pollen tube growth, which is vital for successful fertilization.

- Stress Responses : Under abiotic stress conditions (e.g., drought, salinity), glutamate mediates signaling pathways that enhance plant resilience .

The following table summarizes key findings related to glutamate's role in plant signaling:

| Biological Process | Function of Glutamate | References |

|---|---|---|

| Seed Germination | Activates hormone pathways | Kong et al., 2015 |

| Root Development | Modulates root architecture | Forde, 2014 |

| Pollen Tube Growth | Stimulates growth and elongation | Michard et al., 2011 |

| Wound Response | Enhances resistance to pathogens | Manzoor et al., 2013 |

| Abiotic Stress Adaptation | Mediates stress signaling and adaptation | Cheng et al., 2018 |

Metabolic Pathways

Glutamate metabolism involves several key processes:

- GABA Shunt : Glutamate is converted into gamma-aminobutyric acid (GABA) through decarboxylation. This pathway links carbon and nitrogen metabolism, playing a crucial role in energy balance .

- Transport Mechanisms : Glutamate can be taken up by roots and transported through xylem and phloem to various tissues, demonstrating its systemic signaling capabilities .

Case Studies

- Cancer Cell Adaptation : Research has shown that cancer cells utilize glutamine and asparagine for survival under nutrient-deprived conditions. The enzyme glutamine synthetase (GLUL) is pivotal for this adaptation, indicating the importance of glutamate in metabolic therapies targeting cancer .

- Athletic Performance : A study examining the effects of peptide supplementation containing glutamate on athletes revealed improved recovery markers post-exercise. This suggests that glutamate may enhance muscle recovery and performance .

Research Findings

Several studies have contributed to our understanding of glutamate's biological activities:

Propiedades

IUPAC Name |

2-[(2-amino-4-carboxybutanoyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O7/c11-5(1-3-7(13)14)9(17)12-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSRFJWDECSPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960026 | |

| Record name | N-(2-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3929-61-1 | |

| Record name | Glutamyl-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC335983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.